molecular formula C4H2ClNO2S B1590538 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 55359-96-1

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No.: B1590538
CAS No.: 55359-96-1
M. Wt: 163.58 g/mol
InChI Key: JRJVASOIWDZPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring, a chlorine atom, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the cyclization of thioamides with chloroformates or chloroform in the presence of a base. The reaction conditions include heating the reactants under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed.

Major Products Formed:

  • Oxidation: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.

  • Reduction: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-ol or 4-Chloro-2-oxo-2,3-dihydrothiazole-5-amine.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde finds applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential anticancer and antimicrobial properties.

  • Industry: It is utilized in the development of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

  • 4-Chloro-2-oxo-3-phenyl-thiazolidine-5-carbaldehyde: Similar structure but with a phenyl group instead of hydrogen at the 3-position.

  • 2-Oxo-2,3-dihydrothiazole-5-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.

Uniqueness: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is unique due to its chloro substituent, which enhances its reactivity and allows for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJVASOIWDZPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NC(=O)S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480054
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55359-96-1
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 2,4-thiazolidinedione (III), dimethylformamide and phosphorus oxychloride is described in Khim. Geterotsikl. Soedin 1975, page 85 (English translation: Chem. Het. Comp. 1975, page 73). In this reaction, the three substances mentioned are, in an optimum molar ratio of 1:1.5:3, heated at 80° C. for 16 hours and at 115° to 130° C. for a short time and then hydrolyzed, whereupon 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde of the formula (I) ##STR2## is obtained in 40 to 60% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 2
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 3
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 5
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.